N-methyl-N-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]-2-phenylethene-1-sulfonamide
Description
N-methyl-N-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]-2-phenylethene-1-sulfonamide is a synthetic small molecule characterized by a quinazolinone core linked to a methyl group and a sulfonamide moiety via a phenylethene spacer. The quinazolinone scaffold is a pharmacologically privileged structure known for its role in kinase inhibition and DNA repair modulation . Structural studies of analogous compounds suggest that the quinazolinone core interacts with enzymes like Tankyrase-1 through π-π stacking and hydrogen bonding .
Properties
IUPAC Name |
N-methyl-N-[(4-oxo-3H-quinazolin-2-yl)methyl]-2-phenylethenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c1-21(25(23,24)12-11-14-7-3-2-4-8-14)13-17-19-16-10-6-5-9-15(16)18(22)20-17/h2-12H,13H2,1H3,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZMVMIMWOAZGEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC2=CC=CC=C2C(=O)N1)S(=O)(=O)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-methyl-N-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]-2-phenylethene-1-sulfonamide, with the CAS number 1089534-95-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 355.4 g/mol. The compound features a quinazoline moiety that is known for its diverse pharmacological properties, particularly in anti-inflammatory and anticancer activities.
This compound has been studied for its inhibitory effects on cyclooxygenase enzymes (COX), particularly COX-2. The inhibition of COX enzymes is crucial as they play a significant role in the inflammatory process and are targets for non-steroidal anti-inflammatory drugs (NSAIDs).
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| COX Inhibition | Competitive inhibition | |
| Anticancer Activity | Induction of apoptosis in cancer cells | |
| Anti-inflammatory | Reduction of prostaglandin synthesis |
Research Findings
Several studies have investigated the biological activity of this compound:
- COX Inhibition : A study reported that derivatives of quinazoline compounds exhibited significant COX-2 inhibitory activity. For instance, one derivative showed a maximum COX-2 inhibition of 47.1% at a concentration of 20 μM, indicating that modifications to the quinazoline structure can enhance its efficacy against inflammatory pathways .
- Anticancer Properties : Research has highlighted that compounds similar to this compound demonstrate promising anticancer properties by inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation .
- In Vitro Studies : In vitro studies have shown that this compound can significantly reduce the viability of cancer cells while exhibiting low toxicity to normal cells. This selective action is crucial for developing effective cancer therapies .
Case Study 1: Evaluation of Anticancer Activity
In a controlled study, this compound was evaluated for its anticancer effects on human breast cancer cell lines. The results indicated that the compound inhibited cell growth and induced apoptosis through the activation of caspase pathways.
Case Study 2: Anti-inflammatory Effects
Another study focused on the anti-inflammatory effects of this compound in animal models. The administration of N-methyl-N-[...]-sulfonamide resulted in a marked reduction in inflammatory markers and improved clinical scores in models of acute inflammation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
Key structural analogs and their distinguishing features are summarized below:
Physicochemical and Pharmacokinetic Properties
- Sulfonamide vs. Amide Moieties : The target compound’s sulfonamide group likely improves acidity (pKa ~10–11) compared to the propanamide analog (pKa ~15–17), enhancing hydrogen-bonding capacity with polar residues in enzymatic active sites. Sulfonamides also exhibit greater metabolic stability than amides due to resistance to hydrolysis .
- Fluorine Substitution: The fluorinated chromenone derivative in has a higher molecular weight (589.1 vs. ~450–500 estimated for the target) and reduced solubility, but fluorine atoms may enhance membrane permeability and oxidative stability .
- In contrast, the thiophenmethyl group in the propanamide analog may favor hydrophobic interactions .
Q & A
Q. Optimization Strategies :
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility and reaction rates .
- Catalysts : Bases like K₂CO₃ or Et₃N improve sulfonamide coupling efficiency .
- Purity Monitoring : Use TLC or HPLC to track intermediates, ensuring >95% purity before proceeding .
Q. Table 1: Representative Reaction Conditions and Yields
| Step | Temperature (°C) | Solvent | Catalyst | Yield (%) |
|---|---|---|---|---|
| Quinazolinone Methylation | 70 | DMF | NaH | 78 |
| Sulfonamide Coupling | 80 | DCM | K₂CO₃ | 65 |
| Microwave Cyclization | 120 (microwave) | Ethanol | None | 85 |
Which analytical techniques are critical for confirming the structural integrity and purity of this compound, and what methodological considerations are necessary during analysis?
Basic Research Question
Essential Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm backbone structure; 2D NMR (COSY, HSQC) resolves connectivity ambiguities (e.g., distinguishing quinazolinone substituents) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (±1 ppm accuracy) .
- HPLC : Purity assessment using C18 columns (UV detection at 254 nm) .
Q. Methodological Considerations :
- Sample Preparation : Use deuterated solvents (e.g., DMSO-d₆) for NMR to avoid signal interference .
- Calibration Standards : Include internal standards (e.g., TMS for NMR) and certified reference materials for MS .
What in vitro and in vivo models are appropriate for initial biological activity screening, particularly for anticancer or antimicrobial applications?
Basic Research Question
In Vitro Models :
- Anticancer : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations (dose range: 1–100 μM) .
- Antimicrobial : Broth microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
Q. In Vivo Models :
- Xenograft Mice : Tumor volume reduction studies (e.g., 10–50 mg/kg doses) with pharmacokinetic profiling (plasma half-life, bioavailability) .
Key Controls : Include vehicle controls and reference drugs (e.g., doxorubicin for anticancer assays) .
How can researchers resolve contradictions in reported biological activity data for this compound across different studies?
Advanced Research Question
Strategies :
- Standardize Assay Conditions : Use identical cell lines, culture media, and incubation times to minimize variability .
- Purity Verification : Re-test compounds with HPLC or LC-MS to rule out batch-to-batch impurities (>98% purity required) .
- Dose-Response Curves : Generate full dose-response data (e.g., 0.1–100 μM) to confirm activity thresholds and Hill slopes .
Case Study : Discrepancies in IC₅₀ values (e.g., 5 μM vs. 20 μM) may arise from differences in cell passage numbers or serum concentrations in media. Repeating assays under standardized conditions resolves such issues .
What role does X-ray crystallography play in the structural elucidation and drug design of quinazolinone derivatives, and how can SHELX software be utilized in this process?
Advanced Research Question
Structural Elucidation :
Q. SHELX Applications :
- Refinement : SHELXL refines atomic coordinates and thermal parameters, addressing challenges like disorder or twinning .
- Validation : Check CIF files with PLATON to ensure geometric accuracy (e.g., bond lengths ± 0.02 Å) .
Drug Design : Crystal structures guide SAR by revealing binding interactions (e.g., hydrogen bonds with kinase active sites) .
How should structure-activity relationship (SAR) studies be designed to systematically evaluate the impact of substituent variations on biological activity?
Advanced Research Question
Experimental Design :
- Analog Synthesis : Modify substituents (e.g., -F, -CH₃, -OCH₃) on the phenyl or quinazolinone moieties .
- Bioassay Panels : Test analogs against multiple targets (e.g., kinases, topoisomerases) to identify selectivity profiles .
Q. Statistical Analysis :
- QSAR Modeling : Use MLR (multiple linear regression) to correlate electronic (Hammett σ) or steric (Taft Es) parameters with activity .
Q. Table 2: SAR Trends for Quinazolinone Derivatives
| Substituent Position | Group | IC₅₀ (μM) | Selectivity Index |
|---|---|---|---|
| C-2 (Quinazolinone) | -CH₃ | 2.1 | 15.2 |
| C-4 (Phenyl) | -F | 1.8 | 22.4 |
| C-6 (Phenyl) | -OCH₃ | 5.3 | 8.7 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
